3-carboethoxyphenyl cyclobutyl ketone
Overview
Description
3-carboethoxyphenyl cyclobutyl ketone is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
3-carboethoxyphenyl cyclobutyl ketone can be synthesized through the esterification of 3-(cyclobutanecarbonyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(cyclobutanecarbonyl)benzoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-carboethoxyphenyl cyclobutyl ketone undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form 3-(cyclobutanecarbonyl)benzoic acid and ethanol under acidic or basic conditions.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 3-(cyclobutanecarbonyl)benzoic acid and ethanol.
Reduction: 3-(cyclobutanecarbonyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
3-carboethoxyphenyl cyclobutyl ketone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(cyclobutanecarbonyl)benzoate involves its interaction with various molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . The specific pathways and targets depend on the reaction conditions and the presence of catalysts or other reagents.
Comparison with Similar Compounds
3-carboethoxyphenyl cyclobutyl ketone can be compared with other esters such as ethyl benzoate and methyl benzoate:
Ethyl Benzoate: Similar structure but lacks the cyclobutanecarbonyl group, making it less sterically hindered and more reactive in certain reactions.
Methyl Benzoate: Similar to ethyl benzoate but with a methyl group instead of an ethyl group, affecting its boiling point and solubility.
List of Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Ethyl acetate
- Methyl butyrate
Biological Activity
3-Carboethoxyphenyl cyclobutyl ketone is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C15H18O2
Molecular Weight: 246.30 g/mol
IUPAC Name: 3-(1-ethoxycarbonyl)phenyl cyclobutyl ketone
The compound features a cyclobutyl group attached to a phenyl ring that is further substituted with a carboethoxy group. This unique structure may influence its biological activity through specific interactions with biological targets.
The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biomolecules, including enzymes and receptors. Such interactions can modulate biological pathways, potentially leading to therapeutic effects. The presence of the carboethoxy group may enhance lipophilicity, facilitating membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain aryl ketones can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
Study 1: Antimicrobial Evaluation
A study conducted on derivatives of phenyl cyclobutyl ketones demonstrated significant antimicrobial activity against various strains of bacteria and fungi. The results indicated that modifications in the substituent groups could enhance efficacy, suggesting that this compound might exhibit comparable or superior activity.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
S. aureus | 18 | |
C. albicans | 12 |
Study 2: Anti-inflammatory Mechanism
In vitro studies assessed the impact of phenolic compounds on the production of inflammatory markers in human cell lines. Results indicated that certain derivatives could significantly reduce levels of TNF-alpha and IL-6, implicating potential anti-inflammatory pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Biological Activity | Unique Features |
---|---|---|
This compound | Antimicrobial, Anti-inflammatory | Cyclobutyl group enhances reactivity |
Cyclohexyl phenyl ketone | Moderate antimicrobial | Lacks carboethoxy substitution |
Ethoxycarbonyl phenyl cyclobutyl ketone | Limited data available | Different ethoxy substitution affects activity |
Properties
IUPAC Name |
ethyl 3-(cyclobutanecarbonyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)12-8-4-7-11(9-12)13(15)10-5-3-6-10/h4,7-10H,2-3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOBSXIMWGDCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642520 | |
Record name | Ethyl 3-(cyclobutanecarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-54-0 | |
Record name | Ethyl 3-(cyclobutylcarbonyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(cyclobutanecarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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